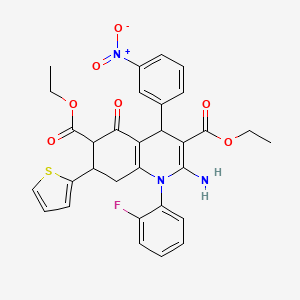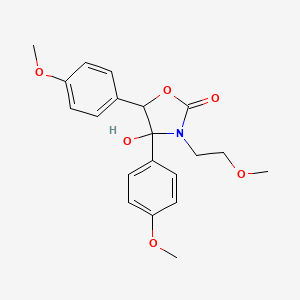![molecular formula C22H17FN6O2S2 B4310393 1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE](/img/structure/B4310393.png)
1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE
Overview
Description
1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups, which include an indole, quinoline, and thiadiazole moiety. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.
Preparation Methods
The synthesis of 1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indole and quinoline precursors, followed by the formation of the spiro linkage. Key steps include:
Formation of the Indole and Quinoline Precursors: These are synthesized through established methods such as the Fischer indole synthesis and the Skraup quinoline synthesis.
Spiro Linkage Formation: The spiro linkage is formed through a cyclization reaction, often catalyzed by a Lewis acid such as aluminum chloride.
Introduction of the Thiadiazole Moiety: This step involves the reaction of the intermediate with thiosemicarbazide and subsequent cyclization to form the thiadiazole ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups to form alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell signaling pathways, such as kinases, thereby affecting cell growth and survival.
Receptor Binding: The compound binds to specific receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE can be compared with similar compounds such as:
3-ALLYLTHIO-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: This compound shares the allylthio and indole moieties but differs in the overall structure and biological activity.
1,2,3,4-TETRAHYDROISOQUINOLINE ANALOGS: These compounds have a similar quinoline core but lack the spiro and thiadiazole components, resulting in different pharmacological properties.
NEW SYNTHETIC QUINOLINE DERIVATIVES: These derivatives, such as 1-METHYL-3-ALLYLTHIO-4-(4’-METHYLPHENYLAMINO)QUINOLINIUM BROMIDE, exhibit antioxidant and antimicrobial activities, highlighting the versatility of the quinoline scaffold.
Properties
IUPAC Name |
2'-amino-5-fluoro-2,5'-dioxo-1'-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O2S2/c1-2-8-32-21-28-27-20(33-21)29-15-4-3-5-16(30)17(15)22(13(10-24)18(29)25)12-9-11(23)6-7-14(12)26-19(22)31/h2,6-7,9H,1,3-5,8,25H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJBDMOZPZTTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)F)NC4=O)C(=C2N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310334.png)
![methyl 5-amino-6-cyano-7-(2,3-dimethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310342.png)
![methyl 5-amino-6-cyano-7-(2,4-dichlorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310343.png)
![2'-amino-1'-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310353.png)
![2'-amino-6-chloro-1'-(3-fluorophenyl)-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310358.png)

![3-(3,5-DICHLOROANILINO)-1-(3,5-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE](/img/structure/B4310371.png)
![3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE](/img/structure/B4310378.png)
![methyl 5-amino-6-cyano-7-(4-isopropylphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4310386.png)
![2'-amino-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310387.png)
![2'-amino-1'-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310396.png)
![4-(2-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4310409.png)
